Lipophilicity Advantage Over the 2‑Hydroxymethyl Analog: XLogP 0.4 vs. LogP –0.2
The methoxymethyl derivative exhibits an XLogP of 0.4, while the corresponding 2‑hydroxymethyl analog (tert‑butyl 2‑(hydroxymethyl)piperazine‑1‑carboxylate) has a LogP of –0.2, yielding a lipophilicity increase of 0.6 log units . This difference directly affects membrane permeability and CNS penetration potential.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.4 |
| Comparator Or Baseline | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate, LogP = –0.2 |
| Quantified Difference | ΔLogP = 0.6 |
| Conditions | Computationally predicted values (XLogP for target; LogP for comparator from vendor database) |
Why This Matters
The 0.6 log unit higher lipophilicity translates to improved passive membrane diffusion, making the methoxymethyl derivative the preferred choice for CNS‑targeted drug discovery where brain penetration is required.
